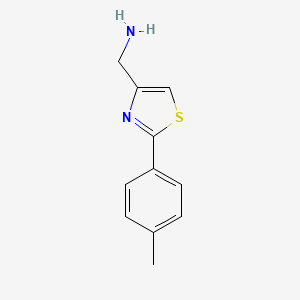

(2-(P-Tolyl)thiazol-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXWQHDZYKYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275019 | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89152-86-3 | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89152-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(P-Tolyl)thiazol-4-YL)methanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2-(p-Tolyl)thiazol-4-yl)methanamine

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, owing to the versatile and pharmacologically significant thiazole core. This guide provides a comprehensive, three-step synthetic protocol for its preparation, designed for researchers and drug development professionals. The synthesis begins with the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by functional group manipulation at the C4 position to install the requisite aminomethyl moiety. Each step is detailed with mechanistic insights, procedural rationale, and step-by-step experimental protocols to ensure reproducibility and understanding. The narrative emphasizes the causality behind experimental choices, grounding the practical synthesis in fundamental organic chemistry principles.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents, including the antibiotic Sulfathiazole and the non-steroidal anti-inflammatory drug Meloxicam.[1][2] Its prevalence stems from its aromatic nature, metabolic stability, and its ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and π-stacking. The 2,4-disubstituted pattern, in particular, allows for the precise vectorial projection of functional groups, making compounds like this compound highly sought-after intermediates for constructing libraries of potential drug candidates. This guide details a reliable and scalable synthesis from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence starting from the formation of the core heterocyclic structure. The retrosynthetic analysis identifies 2-(p-tolyl)thiazole-4-carboxamide as the key immediate precursor, which can be accessed from the corresponding carboxylic acid. This acid is, in turn, synthesized using the classic Hantzsch thiazole synthesis.

Part 1: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic acid (3)

Principle and Rationale

The cornerstone of this synthesis is the Hantzsch Thiazole Synthesis, a robust and versatile method for constructing the thiazole ring.[3][4] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this protocol, we utilize bromopyruvic acid as the α-halocarbonyl component and 4-methylbenzothioamide as the thioamide. The thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the stable, aromatic thiazole ring.[5] Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylbenzothioamide (13.2 mmol, 1.0 eq) and dry ethanol (50 mL).

-

Stir the mixture until the thioamide is fully dissolved.

-

Add bromopyruvic acid (19.9 mmol, 1.5 eq) and calcium carbonate (33.1 mmol, 2.5 eq) to the solution.[6] The calcium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing side reactions.

-

Heat the reaction mixture to reflux and maintain stirring under an inert atmosphere (e.g., Argon or Nitrogen) for 30 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and acidify to pH 2-3 with 2M HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water (2 x 30 mL).

-

Recrystallize the crude product from ethanol to afford pure 2-(p-tolyl)thiazole-4-carboxylic acid.[6]

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-Methylbenzothioamide | 151.23 | 13.2 | 1.0 | 2.00 g |

| Bromopyruvic Acid | 166.95 | 19.9 | 1.5 | 3.32 g |

| Calcium Carbonate | 100.09 | 33.1 | 2.5 | 3.31 g |

| Dry Ethanol | 46.07 | - | - | 50 mL |

Part 2: Synthesis of 2-(p-Tolyl)thiazole-4-carboxamide (4)

Principle and Rationale

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the crude acyl chloride is treated in situ with an excess of aqueous ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to yield the stable primary amide and ammonium chloride.

Experimental Protocol

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend 2-(p-tolyl)thiazole-4-carboxylic acid (10.0 mmol, 1.0 eq) in 30 mL of dichloromethane (DCM).

-

Add two drops of N,N-dimethylformamide (DMF) to act as a catalyst.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (12.0 mmol, 1.2 eq) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Cool the resulting crude acyl chloride residue in an ice bath.

-

Carefully and slowly add 20 mL of concentrated aqueous ammonia (28-30%) to the flask with vigorous stirring. Caution: This reaction is highly exothermic.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and a small amount of cold diethyl ether.

-

Dry the solid under vacuum to yield 2-(p-tolyl)thiazole-4-carboxamide.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-(p-Tolyl)thiazole-4-carboxylic acid | 219.26 | 10.0 | 1.0 | 2.19 g |

| Thionyl Chloride (SOCl₂) | 118.97 | 12.0 | 1.2 | 0.88 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 30 mL |

| Aqueous Ammonia (28%) | 17.03 (NH₃) | - | Excess | 20 mL |

Part 3: Synthesis of this compound (5)

Principle and Rationale

The final step is the reduction of the primary amide to the target primary amine. This transformation requires a powerful reducing agent capable of converting a carbonyl group into a methylene group (-C=O to -CH₂-). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[7][8] Weaker reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce amides. The mechanism involves the initial nucleophilic addition of a hydride ion to the amide carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. A subsequent elimination forms a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to furnish the final amine.[9] Anhydrous THF is used as the solvent as LiAlH₄ reacts violently with protic solvents like water or alcohols. A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the aluminum-nitrogen complexes.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 9. orgosolver.com [orgosolver.com]

Technical Guide to the Spectroscopic Characterization of (2-(p-Tolyl)thiazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data expected for the novel compound, (2-(p-Tolyl)thiazol-4-yl)methanamine. Designed for researchers in medicinal chemistry and drug development, this document outlines the predicted ¹H and ¹³C NMR spectral features, supported by data from analogous structures and foundational spectroscopic principles. Furthermore, it details a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this and similar small molecules. The guide integrates theoretical predictions with practical, field-proven methodologies to ensure confident structural elucidation and validation.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a central thiazole ring, a pharmacophore of significant interest in drug discovery due to its presence in numerous bioactive molecules.[1] The thiazole core is substituted at the 2-position with a p-tolyl group and at the 4-position with a methanamine group. This unique combination of a lipophilic aryl moiety and a basic aminomethyl side chain makes it a valuable scaffold for constructing novel chemical entities with potential therapeutic applications.

Accurate structural confirmation is the bedrock of any chemical research program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structure elucidation of organic molecules in solution.[2][3] This guide will first predict the ¹H and ¹³C NMR spectra of the title compound, providing a detailed rationale for the expected chemical shifts and coupling patterns. Subsequently, it will present a standardized workflow for acquiring and interpreting the necessary 1D and 2D NMR experiments.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-consistent numbering scheme will be used throughout this guide.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be clean and highly informative, with distinct signals for each proton environment. The predictions below are based on a standard deuterated chloroform (CDCl₃) solvent, though shifts may vary slightly in other solvents like DMSO-d₆.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| H2', H6' | ~ 7.7 - 7.9 | Doublet | 2H | J ≈ 8.0 | Protons ortho to the electron-withdrawing thiazole ring are deshielded. A similar environment in a related compound shows these protons at δ 7.66.[4] |

| H3', H5' | ~ 7.2 - 7.3 | Doublet | 2H | J ≈ 8.0 | Protons meta to the thiazole ring, ortho to the methyl group. A published analog shows these at δ 7.18.[4] |

| H5 | ~ 6.9 - 7.1 | Singlet | 1H | N/A | The chemical shift of the C5-H on a thiazole ring is sensitive to the C4 substituent. An amino group at C2 results in a shift of δ 6.66[4], while an electron-withdrawing group at C4 shifts it downfield to δ 8.14[5]. The electron-donating aminomethyl group at C4 is expected to shield this proton, placing it upfield. |

| C8'-H₂ (CH₂NH₂) | ~ 3.9 - 4.1 | Singlet (broad) | 2H | N/A | Methylene protons adjacent to a nitrogen atom typically appear in this region. The signal may be broadened by quadrupolar effects from the nitrogen and exchange phenomena. |

| C7'-H₃ (Ar-CH₃) | ~ 2.4 | Singlet | 3H | N/A | A typical chemical shift for a methyl group attached to an aromatic ring.[5][6] |

| N-H₂ | ~ 1.5 - 2.5 | Singlet (very broad) | 2H | N/A | Amine protons are exchangeable and often appear as a broad, low-intensity signal that can be confirmed by D₂O exchange. Its position is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as two pairs of aromatic carbons (C2'/C6' and C3'/C5') are chemically equivalent.

| Assignment | Predicted δ (ppm) | Justification |

| C2 | ~ 168 - 172 | The C2 carbon of a thiazole ring bearing an aryl substituent is significantly deshielded.[7] |

| C4 | ~ 150 - 154 | The C4 carbon, substituted with the aminomethyl group, is also expected to be downfield. Data for 2-amino-4-phenylthiazole shows this carbon around δ 150.2. |

| C4' | ~ 140 - 142 | Quaternary aromatic carbon bearing the methyl group. |

| C1' | ~ 130 - 133 | Quaternary aromatic carbon attached to the thiazole ring. |

| C2', C6' | ~ 129 - 130 | Aromatic CH carbons ortho to the thiazole substituent. |

| C3', C5' | ~ 126 - 127 | Aromatic CH carbons meta to the thiazole substituent. |

| C5 | ~ 108 - 112 | The C5 carbon of the thiazole ring is typically the most upfield of the ring carbons.[7] |

| C8' (CH₂NH₂) | ~ 45 - 50 | Aliphatic methylene carbon attached to a nitrogen atom. |

| C7' (Ar-CH₃) | ~ 21 - 22 | Aromatic methyl carbon. |

Experimental Protocol for NMR Spectroscopic Analysis

To validate the predicted structure, a systematic approach using a suite of NMR experiments is required. The following protocol provides a robust methodology for complete structural assignment.[8][9]

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified, dry compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent.

-

Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the residual water peak in DMSO-d₆ may obscure the amine proton signals.

-

-

Filtration and Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: The addition of an internal standard like tetramethylsilane (TMS) is generally not required on modern spectrometers, which use the solvent's deuterium signal for locking and referencing.

Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments to be performed on a 400 MHz (or higher) spectrometer for complete characterization.

Key Experiments and Rationale

-

¹H NMR: This is the primary experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[3]

-

¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. It is crucial for identifying quaternary carbons that are not visible in proton-based experiments.[7]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is vital for assigning the C8' methylene and C7' methyl carbons.[8]

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other. For this molecule, it will show a clear correlation between the H2'/H6' and H3'/H5' protons of the p-tolyl ring, confirming their ortho relationship.[8]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, for instance, confirming the assignment of the C5-H proton to the C5 carbon.[3]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would definitively prove the structure are illustrated in Figure 3.

-

Key HMBC Correlations to Observe:

-

Correlation from the aminomethyl protons (H on C8') to both C4 and C5 of the thiazole ring. This definitively connects the side chain to the heterocycle.

-

Correlation from the thiazole proton (H5) to C4.

-

Correlation from the p-tolyl protons H2'/H6' to the thiazole carbon C2. This confirms the connectivity of the aryl ring.

-

Conclusion

The structural elucidation of this compound relies on a systematic and multi-faceted NMR analysis. This guide provides a robust framework for researchers, detailing the predicted ¹H and ¹³C NMR spectra based on established chemical principles and data from analogous compounds. The outlined experimental workflow, progressing from simple 1D experiments to powerful 2D correlation techniques like HMBC, ensures an unambiguous and confident assignment of the molecular structure. By correlating the predicted data with acquired experimental results, scientists can proceed with certainty in the identity and purity of this valuable chemical scaffold.

References

-

Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. 10

-

BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

-

SpectraBase. 2-Amino-4-(p-tolyl)thiazole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.

-

Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.

-

Springer Nature Experiments. NMR Protocols and Methods.

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

-

Mishra, R. K., & Suryaprakash, N. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry.

-

Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

-

El-Metwaly, A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH.

-

Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry International.

-

ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.

-

Acta Crystallographica Section E. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC - NIH.

-

Maleki, A., et al. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... The Royal Society of Chemistry.

-

Al-Obaid, A. M., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies.... PMC - PubMed Central.

-

ChemicalBook. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis.

-

Chemistry Steps. NMR Chemical Shift Values Table.

-

Aliabadi, A., et al. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.

-

PubChem. (2-(p-Tolyl)oxazol-4-yl)methanamine.

-

BenchChem. Synthesis and characterization of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole.

-

Sridharan, V., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI.

-

He, D-H., et al. (2012). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. Hindawi.

-

Janowska, I., et al. (2020). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[10][11][12]thiadiazol-2-yl)-imine.... MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to (2-(P-Tolyl)thiazol-4-YL)methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold and the Promise of (2-(P-Tolyl)thiazol-4-YL)methanamine

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on a specific, promising derivative: this compound.

This compound serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structure, featuring a 2-aryl (p-tolyl) group and a 4-aminomethyl substituent on the thiazole core, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this versatile compound in the field of drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 89152-86-3 | [3] |

| Molecular Formula | C₁₁H₁₂N₂S | N/A |

| Molecular Weight | 204.29 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 132-136 °C (for the related compound 2-amino-4-(p-tolyl)thiazole) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; low solubility in water. | N/A |

Synthetic Trajectory: A Two-Step Approach to this compound

The synthesis of this compound can be logically approached in two main stages: the construction of the core 2-p-tolyl-thiazole-4-carbaldehyde intermediate, followed by the reductive amination of the aldehyde to the desired primary amine.

Step 1: Synthesis of 2-p-Tolyl-thiazole-4-carbaldehyde

The formation of the 2-aryl-thiazole-4-carbaldehyde is a crucial step. While several methods exist for thiazole synthesis, a common route involves the Hantzsch thiazole synthesis or variations thereof. A documented method for a similar compound involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea to form an aminothiazole, which can then be further modified.[4] However, a more direct approach to the aldehyde involves the oxidation of the corresponding alcohol.[5]

Experimental Protocol: Oxidation of (2-p-Tolyl-thiazol-4-yl)methanol[5]

-

To a solution of (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) in 250 mL of chloroform, add manganese dioxide (MnO₂, 9.04 g, 104 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Crystallize the resulting crude product from ethanol to yield pure 2-p-tolyl-thiazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This is a widely used and robust transformation in organic synthesis. The reaction proceeds through the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine.

General Experimental Protocol: Reductive Amination

-

Dissolve 2-p-tolyl-thiazole-4-carbaldehyde in a suitable alcohol solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium chloride or an aqueous solution of ammonia, in excess.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery: A Landscape of Thiazole Bioactivity

While specific biological studies on this compound are not extensively reported in the peer-reviewed literature, the broader family of thiazole derivatives has been a rich source of lead compounds in drug discovery. The presence of the thiazole core in this molecule strongly suggests its potential for a range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazole-containing compounds.[1][6][7] These derivatives have been shown to exert their effects through various mechanisms, including:

-

Kinase Inhibition: The thiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib.

-

Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many thiazole-containing molecules have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

The structural features of this compound, particularly the 2-aryl and 4-aminomethyl groups, provide opportunities for the synthesis of libraries of analogs to explore their anticancer potential against various cancer cell lines.

Antimicrobial Activity

The thiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[8][9] Thiazole derivatives have demonstrated activity against a wide range of pathogens, including:

-

Bacteria: Both Gram-positive and Gram-negative bacteria.

-

Fungi: Various fungal species.

The mechanism of antimicrobial action for thiazole derivatives can vary, but it often involves the inhibition of essential enzymes or disruption of cell wall synthesis. The primary amine group in this compound is a key functional handle for the introduction of diverse substituents to generate novel antimicrobial candidates.

Conclusion and Future Directions

This compound represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive starting point for the design and synthesis of novel drug candidates.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. Screening against a diverse panel of cancer cell lines and microbial strains will be crucial to uncover its specific therapeutic potential. Furthermore, mechanistic studies will be essential to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapies for a range of diseases.

References

- Mohammadi-Farani, A., Aliabadi, A., Foroumadi, A., & Rezvani Kashani, M. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna journal of medical biotechnology, 9(2), 84–89.

- Elmorsy, K., El-Sabbagh, O. I., El-Gezar, T. M., & El-Gazzar, A. R. B. A. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 12(1), 1-19.

- Rashdan, H. R. M., & Abdelmonsef, A. H. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 15(10), 1251.

- Elmorsy, K., El-Sabbagh, O. I., El-Gezar, T. M., & El-Gazzar, A. R. B. A. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC chemistry, 16(1), 1-18.

-

Pearson Education. The two most general amine syntheses are the reductive amination.... [Link]

- Çiftçi, H., Otsuka, M., Fujita, M., & Sever, B. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry, 48(6), 1134-1145.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Aziz, H. A. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3291.

- Ciftci, H., Otsuka, M., Fujita, M., & Sever, B. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals, 17(5), 585.

- El-Sayed, W. M., Al-Saadi, M. S., & El-Essawy, F. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7321.

- Shi, H. B., Li, H. B., Lu, K. Q., Zhu, X. R., Hu, W. X., & Pei, W. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683.

- Al-Ostath, A., El-Faham, A., & de la Torre, B. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Kumar, A., Kumar, A., Sharma, G., & Kumar, V. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC advances, 8(6), 3020-3029.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Le, T. H., Nguyen, T. T., & Nguyen, T. H. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS omega, 7(37), 33267-33274.

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 89152-86-3|this compound|BLDpharm [bldpharm.com]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Arylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of 2-arylthiazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure serves as a privileged scaffold, enabling the development of potent and selective agents targeting a wide array of diseases. We will delve into the core mechanisms, structure-activity relationships, and key experimental findings that underscore their therapeutic potential.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole core exhibits a remarkable spectrum of pharmacological properties. This scaffold is present in numerous natural products and FDA-approved drugs, highlighting its importance in therapeutic development. The interest in these compounds stems from their straightforward synthesis and their ability to interact with a variety of biological targets, including enzymes and receptors.[1]

The diverse therapeutic activities of 2-arylthiazole derivatives encompass anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a fertile ground for drug discovery efforts.[2][3] This guide will focus primarily on their anticancer properties, which are the most extensively studied, while also touching upon other significant biological activities.

Anticancer Activity: A Multi-pronged Approach

2-Arylthiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are varied and often involve the modulation of key cellular processes integral to cancer progression.

Mechanisms of Action

The anticancer effects of 2-arylthiazole derivatives are attributed to several mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and interactions with DNA.

2.1.1. Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] 2-Arylthiazole derivatives have been successfully designed as potent inhibitors of various kinases.

-

Tyrosine Kinase Inhibitors (TKIs): Many 2-arylthiazole compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] For instance, certain derivatives have demonstrated dual inhibitory action against both EGFR and BRAFV600E, a common mutation in melanoma.[7] This multi-targeting capability can be advantageous in overcoming drug resistance.[4]

-

Serine/Threonine Kinase Inhibitors: Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are also targeted by this class of compounds.[8] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.[5] Some derivatives have also been identified as inhibitors of PI3K and mTOR, key components of a signaling pathway frequently hyperactivated in cancer.[2]

Caption: Inhibition of key signaling pathways by 2-arylthiazole derivatives.

2.1.2. Tubulin Polymerization Inhibition:

The microtubule system is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[9] Several 2-arylthiazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]

2.1.3. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-arylthiazole compounds have been shown to induce apoptosis in cancer cells.[5] This can occur through various mechanisms, including the activation of caspases (the executioner enzymes of apoptosis) and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[5][9] For example, one study found that a particular derivative induced late apoptosis in MCF-7 breast cancer cells.[1]

2.1.4. Other Mechanisms:

Some 2-arylthiazole derivatives have also been reported to exert their anticancer effects through:

-

DNA interaction: These compounds may intercalate into the DNA double helix, interfering with DNA replication and transcription.[10]

-

Inhibition of cell migration and invasion: Metastasis is the leading cause of cancer-related deaths. Certain thiazole derivatives have been found to inhibit the migration and invasion of metastatic cancer cells at non-cytotoxic concentrations.[11]

-

Antioxidant activity: While the role of antioxidants in cancer therapy is complex, some studies suggest that the antioxidant properties of these compounds may contribute to their overall anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-arylthiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the aryl moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.

-

Substituents on the 2-Aryl Ring: The electronic and steric properties of substituents on the 2-aryl ring can significantly influence anticancer activity. For example, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or trifluoromethyl groups on the phenyl ring has been shown to enhance cytotoxic activity in some series of compounds.[7][12]

-

Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring also play a critical role. The introduction of bulky or hydrophobic groups can impact the compound's ability to bind to its target protein. In some cases, the presence of at least two linked thiazole rings is required for significant cytotoxic activity.[13]

-

Linker and Terminal Groups: For derivatives with more complex structures, the nature of the linker connecting the 2-arylthiazole core to other moieties, as well as the terminal functional groups, can dramatically affect potency and selectivity.[2]

Caption: Key structural elements influencing the activity of 2-arylthiazoles.

Key Experimental Evidence

The anticancer potential of 2-arylthiazole derivatives is supported by a wealth of preclinical data. Numerous studies have reported potent in vitro cytotoxic activity against various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the nanomolar to low micromolar range.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | HT-29 (Colon) | 0.024-0.080 | Tubulin Polymerization Inhibition | [9] |

| 2-(Substituted acetamido)thiazole-4-carboxylates | Panc-1 (Pancreatic) | 43.08 | Inhibition of Cell Proliferation | [14] |

| 2-(Hydrazinyl)-thiazol-4(5H)-ones | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition, Apoptosis | [5] |

| 2-Aminothiazole Derivatives | H1299 (Lung) | 4.89 | Not Specified | [15] |

In addition to in vitro studies, some promising candidates have been evaluated in in vivo animal models. For example, one compound was shown to significantly reduce the growth of HT-29 colon cancer xenografts in nude mice, demonstrating its potential for clinical development.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-arylthiazole derivatives. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Other Notable Biological Activities

While the anticancer properties of 2-arylthiazole derivatives are extensively studied, these compounds also exhibit a range of other important biological activities.

-

Antimicrobial Activity: Many 2-arylthiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

-

Neuroprotective Activity: There is growing interest in the potential of 2-arylthiazole compounds for the treatment of neurodegenerative diseases. Some studies have suggested that they may exert neuroprotective effects through antioxidant mechanisms or by modulating targets involved in neuronal survival.

Conclusion and Future Perspectives

The 2-arylthiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into their anticancer properties has revealed a multitude of mechanisms by which they can combat cancer, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. The well-defined structure-activity relationships provide a roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

The development of multi-targeted agents to overcome drug resistance.

-

The exploration of novel biological targets for 2-arylthiazole derivatives.

-

The use of advanced drug delivery systems to enhance their therapeutic efficacy and reduce side effects.

The continued investigation of 2-arylthiazole derivatives holds great promise for the discovery of new and effective therapies for cancer and other debilitating diseases.

References

-

2-arylbenzothiazole derivatives as potent anticancer agents. (ResearchGate) [Link]

-

Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. (PMC - PubMed Central) [Link]

-

Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (Semantic Scholar) [Link]

-

Structure Activity Relationship. (ResearchGate) [Link]

-

Investigations on the Mechanism of Action of the Novel Antitumor Agents 2‐Benzothiazolyl, 2‐Benzoxazolyl, and 2‐Benzimidazolyl Hydrazones Derived from 2‐Acetylpyridine. (Semantic Scholar) [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (MDPI) [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (PubMed Central) [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (MDPI) [Link]

-

A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (NIH) [Link]

-

Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (ResearchGate) [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (NIH) [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (RSC Publishing) [Link]

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (RSC Publishing) [Link]

-

Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (PMC - PubMed Central) [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (PubMed Central) [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations on the Mechanism of Action of the Novel Antitumor Agents 2‐Benzothiazolyl, 2‐Benzoxazolyl, and 2‐Benzimidazolyl Hydrazones Derived from 2‐Acetylpyridine | Semantic Scholar [semanticscholar.org]

- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of Thiazole Compounds: A Technical Guide for Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] However, the potential for toxicity remains a significant hurdle in the drug development pipeline. This in-depth technical guide provides a comprehensive overview of in silico methodologies for the predictive toxicology assessment of thiazole-containing compounds. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships underpinning methodological choices, empowering researchers to design, execute, and interpret computational toxicology studies with confidence. We will explore the pillars of predictive toxicology—Quantitative Structure-Activity Relationships (QSAR), molecular docking, and ADMET profiling—offering both theoretical grounding and practical, field-proven workflows. This guide is designed to be a self-validating system, embedding principles of scientific integrity and regulatory awareness into each described protocol.

The Thiazole Moiety: A Double-Edged Sword in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug design, integral to a wide array of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility in targeting diverse biological entities. However, the same chemical features that make thiazoles attractive for drug design can also predispose them to metabolic activation, leading to the formation of reactive metabolites and subsequent toxicity. The early identification of potential toxic liabilities is therefore paramount to de-risk drug candidates and streamline the development process. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to flag potential issues long before they manifest in preclinical or clinical studies.[4][5]

The Computational Toxicology Workflow: A Multi-faceted Approach

A robust in silico toxicity assessment is not a monolithic process but rather a convergent workflow integrating multiple computational techniques. Each method provides a unique lens through which to examine the potential for adverse effects, and their combined insights offer a more holistic and reliable prediction.

Caption: A generalized workflow for in silico toxicity prediction, emphasizing the integration of multiple methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Decoding the Molecular Blueprint of Toxicity

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity, including toxicity.[6][7] The underlying principle is that the toxicity of a compound is a function of its molecular structure.

The "Why" of QSAR in Thiazole Toxicity Prediction

For thiazole compounds, QSAR can help identify key molecular features that are statistically associated with various toxicity endpoints. This could include descriptors related to hydrophobicity, electronic properties, and steric factors that influence the interaction of the thiazole ring with biological targets or metabolic enzymes.

A Step-by-Step Protocol for QSAR Model Development

-

Data Curation:

-

Objective: To assemble a high-quality dataset of thiazole-containing compounds with reliable toxicity data for a specific endpoint (e.g., mutagenicity, carcinogenicity, hepatotoxicity).

-

Procedure:

-

Gather data from reputable public and private databases (see Table 1).

-

Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

-

Ensure consistency in toxicity endpoint measurements and units.

-

Divide the dataset into training and test sets for model building and validation, respectively.

-

-

-

Descriptor Calculation:

-

Objective: To numerically represent the molecular structure of each compound.

-

Procedure:

-

Utilize software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical).

-

Consider descriptors that capture the unique features of the thiazole ring, such as heteroatom charge distribution and aromaticity.

-

-

-

Model Building and Validation:

-

Objective: To develop a statistically robust and predictive QSAR model.

-

Procedure:

-

Employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex methods like Artificial Neural Networks (ANN) to build the model.

-

Perform internal validation using techniques like leave-one-out cross-validation to assess the model's robustness.

-

Conduct external validation using the independent test set to evaluate the model's predictive power.[8]

-

-

Caption: A streamlined workflow for the development and validation of a QSAR model.

Molecular Docking: Visualizing Interactions with Toxicity-Related Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[9] In the context of toxicity, this can be used to investigate the interaction of thiazole compounds with proteins known to be involved in adverse outcomes, such as metabolic enzymes (e.g., Cytochrome P450s) or off-target receptors.[10]

The Rationale for Docking in Thiazole Toxicity Assessment

By simulating the binding of a thiazole derivative to a protein's active site, we can gain insights into:

-

Metabolic Activation: Predict whether a compound is likely to be a substrate for metabolizing enzymes that can generate reactive intermediates.

-

Off-Target Effects: Identify potential interactions with unintended biological targets that could lead to toxicity.

-

Mechanism of Toxicity: Formulate hypotheses about the molecular initiating events of toxicity.

Experimental Protocol for Molecular Docking

-

Target Protein Preparation:

-

Objective: To prepare the 3D structure of the target protein for docking.

-

Procedure:

-

Obtain the protein structure from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Define the binding site or active site of the protein.

-

-

-

Ligand Preparation:

-

Objective: To generate a 3D conformation of the thiazole compound.

-

Procedure:

-

Generate a 3D structure of the ligand.

-

Perform energy minimization to obtain a low-energy conformation.

-

-

-

Docking and Scoring:

-

Objective: To predict the binding mode and affinity of the ligand to the protein.

-

Procedure:

-

Use docking software to place the ligand into the defined binding site of the protein.

-

Employ a scoring function to rank the different binding poses based on their predicted binding affinity.

-

-

-

Analysis of Results:

-

Objective: To interpret the docking results in a toxicological context.

-

Procedure:

-

Visualize the predicted binding mode and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiazole compound and the protein.

-

Compare the docking score to that of known toxic or non-toxic compounds.

-

-

ADMET Prediction: A Holistic View of a Compound's Fate in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction encompasses a suite of in silico models that evaluate the pharmacokinetic and toxicological properties of a compound.[11][12] This provides a broader perspective on a compound's potential for toxicity by considering its journey through the body.

The Importance of ADMET Profiling for Thiazole Compounds

For thiazole derivatives, ADMET prediction can help to:

-

Identify potential liabilities such as poor absorption, rapid metabolism, or inhibition of key drug-metabolizing enzymes.

-

Predict various toxicity endpoints, including cardiotoxicity, hepatotoxicity, and mutagenicity.[13]

-

Guide the optimization of lead compounds to improve their safety profiles.

Key ADMET Endpoints and Predictive Models

| ADMET Property | Relevance to Toxicity | In Silico Prediction Method |

| Absorption | Poor oral bioavailability can lead to high doses and potential off-target effects. | Prediction of Caco-2 permeability, human intestinal absorption (HIA). |

| Distribution | High plasma protein binding can affect free drug concentration. Brain penetration can lead to CNS toxicity. | Models for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. |

| Metabolism | Prediction of metabolic stability and sites of metabolism by CYP450 enzymes. | CYP450 substrate and inhibitor models. |

| Excretion | Predicts the primary route of elimination from the body. | Models for renal and hepatic clearance. |

| Toxicity | Direct prediction of various toxicity endpoints. | Models for hERG inhibition (cardiotoxicity), Ames mutagenicity, carcinogenicity, hepatotoxicity (DILI).[14] |

Data Sources and Computational Tools: The Toxicologist's Toolkit

A wide array of databases and software tools are available to support in silico toxicity prediction. The choice of tools will depend on the specific research question, available resources, and regulatory context.

Publicly Available Toxicity Databases

| Database | Description |

| PubChem | A comprehensive database of chemical molecules and their activities against biological assays. |

| TOXNET® (including HSDB®) | A group of databases covering toxicology, hazardous chemicals, environmental health, and toxic releases.[15][16] |

| ECHA's Database for REACH Registered Substances | Contains information on the properties and classification of chemicals registered under the EU's REACH regulation.[17] |

| OECD eChemPortal | Provides free public access to information on the properties of chemicals.[17] |

| ToxCast/Tox21 | High-throughput screening data for a large number of chemicals.[18] |

In Silico Toxicology Software

| Software | Type | Key Features |

| OECD QSAR Toolbox | Free | Read-across, trend analysis, QSAR models.[19] |

| VEGA | Free | A collection of QSAR models for various endpoints.[19] |

| Danish (Q)SAR Models | Free | A suite of QSAR models for predicting toxicity.[19] |

| ACD/Percepta | Commercial | Physchem, ADME, and toxicity (Q)SAR predictions.[19] |

| ChemTunes.ToxGPS | Commercial | (Q)SAR, toxicity database, metabolite prediction, and read-across.[19] |

| Derek Nexus | Commercial | Expert rule-based system for toxicity prediction.[6] |

Navigating the Regulatory Landscape: The Path to Acceptance

The use of in silico methods in regulatory submissions is gaining acceptance, particularly for certain endpoints.[20] The International Council for Harmonisation (ICH) M7 guideline, for example, explicitly allows for the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical) for the assessment of mutagenic impurities.[20][21][22]

To ensure regulatory acceptance, in silico assessments must be well-documented, transparent, and scientifically sound.[23] This includes providing a clear rationale for the chosen methods, demonstrating the validity of the models used, and interpreting the results within a weight-of-evidence approach.[22][24]

Challenges and Future Directions

Despite significant advances, in silico toxicology is not without its challenges. The accuracy of predictions is highly dependent on the quality and availability of the underlying data.[4][8] Additionally, modeling complex biological systems and predicting idiosyncratic toxicities remain difficult.[4]

Future developments in computational toxicology will likely focus on:

-

Integration of 'Omics' Data: Incorporating data from genomics, transcriptomics, and proteomics to build more mechanistically-informed models.[25]

-

Artificial Intelligence and Deep Learning: Utilizing more advanced machine learning techniques to improve predictive accuracy.[25]

-

Adverse Outcome Pathways (AOPs): Developing models that are grounded in a mechanistic understanding of toxicity pathways.

Conclusion

In silico toxicity prediction is an indispensable tool in modern drug discovery and development. For thiazole-containing compounds, a well-designed and executed computational toxicology strategy can provide invaluable insights into potential safety liabilities, guide lead optimization, and support regulatory submissions. By embracing a multi-faceted approach that combines QSAR, molecular docking, and ADMET profiling, and by adhering to principles of scientific rigor and transparency, researchers can harness the power of in silico methods to develop safer and more effective medicines.

References

-

Software Tools used in Computation Toxicology. ToxNavigation. [Link]

-

Common Chemical Hazard and Toxicology Databases for PSRA Professionals. (2019-10-23). [Link]

-

Valerio, L. G., Jr (2009). In silico toxicology: computational methods for the prediction of chemical toxicity. Toxicology and applied pharmacology, 241(3), 356–370. [Link]

-

In Silico Testing for Toxicology Assessment. Bibra. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2023). Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine-1,3-thiazoles Derivatives. Current topics in medicinal chemistry, 23(4), 265–282. [Link]

-

Appendix B: Available Data or Databases. National Academies of Sciences, Engineering, and Medicine. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. [Link]

-

In silico tools for toxicity prediction. ResearchGate. [Link]

-

Combes, R. D. (2011). Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements?. Expert opinion on drug metabolism & toxicology, 7(9), 1129–1140. [Link]

-

RISCTOX: a comprehensive database on toxic and hazardous substances. ISTAS. [Link]

-

Hazardous Substances Data Bank (HSDB). PubChem Data Source - NIH. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules (Basel, Switzerland), 27(23), 8537. [Link]

-

Hosen, M. Z., et al. (2024). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Scientific reports, 14(1), 5894. [Link]

-

Advancing Safety Standards: International Guidelines and In Silico Toxicology. Instem. [Link]

-

Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory toxicology and pharmacology : RTP, 96, 1–17. [Link]

-

Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. Atmiya University. [Link]

-

Zhang, Y., et al. (2023). TOXRIC: a comprehensive database of toxicological data and benchmarks. Nucleic acids research, 51(D1), D1295–D1302. [Link]

-

In silico softwares. (PDF). [Link]

-

Chapter 2: In Silico Tools for Toxicity Prediction. Books - The Royal Society of Chemistry. [Link]

-

Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences. (2024-02-15). [Link]

-

Novel Thiazole-Based Thiazolidinones as Potent Anti-Infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. ResearchGate. [Link]

-

Hughes, T. B., et al. (2008). Computational molecular modeling for evaluating the toxicity of environmental chemicals: prioritizing bioassay requirements. Environmental health perspectives, 116(10), 1284–1292. [Link]

-

Design, one-pot synthesis, in silico ADMET prediction and molecular docking of novel triazolyl thiadiazine and thiazole derivatives with evaluation of antimicrobial, antioxidant and antibiofilm inhibition activity. Semantic Scholar. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini reviews in medicinal chemistry, 19(19), 1582–1601. [Link]

-

El-Sayed, M. A. A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug design, development and therapy, 15, 789–805. [Link]

-

Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. ResearchGate. (2024-03-03). [Link]

-

Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. ResearchGate. (2019-03-09). [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules (Basel, Switzerland), 28(14), 5360. [Link]

-

Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. Asian Journal of Chemistry. (2024-03-30). [Link]

-

In silico toxicology protocols. JRC Publications Repository - European Union. (2018-05-24). [Link]

-

Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. ResearchGate. [Link]

-

Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 189, 112016. [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. [Link]

-

Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. (2024-12-23). [Link]

-

Zhu, X. W., & Sedykh, A. (2021). Introduction to Special Issue: Computational Toxicology. Chemical research in toxicology, 34(2), 527–531. [Link]

-

In silico toxicology methods in drug safety assessment. [Link]

-

A Review on Thiazole as Anticancer Agents. Neliti. (2018-05-06). [Link]

-

Thiazole. Wikipedia. [Link]

-

2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI.org. [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. (2025-08-07). [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. NIH. [Link]

-

Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 5, 102. [Link]

-

Kulkarni, V. M., et al. (2005). Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists+. Journal of molecular modeling, 11(6), 561–572. [Link]

-

TABTI, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry, 9, 1-1. [Link]

-

Priyakumar, U. D., & Mente, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1503–1517. [Link]

-

Rusyn, I., & Daston, G. P. (2010). Computational toxicology: realizing the promise of the toxicity testing in the 21st century. Environmental health perspectives, 118(8), 1047–1050. [Link]

-

Raunio, H. (2011). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Frontiers in pharmacology, 2, 54. [Link]

-

Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. [Link]

-

Abu-Hashem, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1746. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges for computational structure-activity modelling for predicting chemical toxicity: future improvements? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. nationalacademies.org [nationalacademies.org]

- 16. Hazardous Substances Data Bank (HSDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. academic.oup.com [academic.oup.com]

- 19. toxnavigation.com [toxnavigation.com]

- 20. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]

- 21. instem.com [instem.com]

- 22. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanisms of Action for Substituted Thiazole Derivatives

An In-depth Technical Guide:

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets. Consequently, substituted thiazoles exhibit an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Understanding the precise mechanism of action (MoA) is paramount for advancing a thiazole-based hit compound into a viable clinical candidate. A thorough MoA study not only validates the molecular target but also informs on potential off-target effects, guides lead optimization, and is a critical component of the regulatory submission package. This guide provides a framework for designing and executing robust MoA studies for substituted thiazole derivatives, grounded in established scientific principles and field-proven methodologies.

Part 1: Foundational Strategies in MoA Elucidation

The journey to deciphering a compound's MoA is a systematic process of hypothesis generation and experimental validation. It begins with broad, phenotype-based assays and progressively narrows down to specific molecular interactions. The causality behind this workflow is to ensure that observations at the cellular level are directly attributable to the modulation of a specific target by the compound.

A generalized workflow for these studies is depicted below. The initial phase involves identifying the biological effect (e.g., cancer cell death). Subsequent phases are dedicated to identifying the direct binding partner (target identification) and confirming that engagement of this target recapitulates the observed phenotype (target validation).

Caption: PI3K/Akt/mTOR signaling pathway inhibited by a substituted thiazole.

Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Causality: This experiment directly measures the ability of the thiazole compound to inhibit the enzymatic activity of the purified target protein (e.g., PI3K), providing quantitative data on its potency (IC50).

-

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant PI3K enzyme, lipid substrate (PIP2), and ATP at desired concentrations. Serially dilute the test thiazole compound.

-